molecular formula C100H165N25O28S2 B12387521 H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH

H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH

Cat. No.: B12387521
M. Wt: 2229.7 g/mol
InChI Key: OUOHEDUOIQGAJY-KYMMBADZSA-N
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Description

The compound H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH is a peptide composed of 19 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, peptide synthesis is often scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Peptides like H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of larger proteins and for studying protein-protein interactions.

    Biology: Employed in the study of cellular signaling pathways and receptor binding.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of diagnostic assays and as components in cosmetic products.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including receptors, enzymes, and other proteins. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to a physiological response. For example, peptides can act as agonists or antagonists of receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C100H165N25O28S2

Molecular Weight

2229.7 g/mol

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C100H165N25O28S2/c1-13-53(6)77(95(149)108-49-76(134)135)120-93(147)72(51-127)119-89(143)68(45-52(4)5)115-84(138)64(29-23-41-107-100(105)106)111-91(145)70(48-74(104)131)116-90(144)69(47-58-25-17-16-18-26-58)117-94(148)73-30-24-42-125(73)99(153)79(55(8)15-3)122-96(150)78(54(7)14-2)121-87(141)63(28-20-22-40-102)110-86(140)67(38-44-155-12)114-97(151)80(56(9)128)124-98(152)81(57(10)129)123-88(142)65(35-36-75(132)133)112-83(137)62(27-19-21-39-101)109-85(139)66(37-43-154-11)113-92(146)71(50-126)118-82(136)61(103)46-59-31-33-60(130)34-32-59/h16-18,25-26,31-34,52-57,61-73,77-81,126-130H,13-15,19-24,27-30,35-51,101-103H2,1-12H3,(H2,104,131)(H,108,149)(H,109,139)(H,110,140)(H,111,145)(H,112,137)(H,113,146)(H,114,151)(H,115,138)(H,116,144)(H,117,148)(H,118,136)(H,119,143)(H,120,147)(H,121,141)(H,122,150)(H,123,142)(H,124,152)(H,132,133)(H,134,135)(H4,105,106,107)/t53-,54-,55-,56+,57+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-,81-/m0/s1

InChI Key

OUOHEDUOIQGAJY-KYMMBADZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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